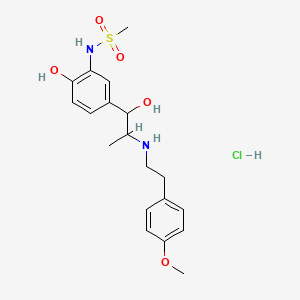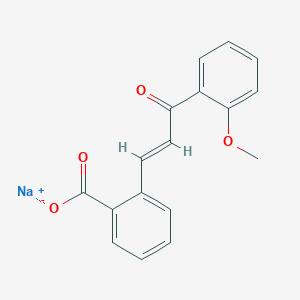
Hoipin-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LUBAC is composed of the HOIP, HOIL-1L, and SHARPIN subunits, and it plays a crucial role in activating the canonical nuclear factor-kappa B (NF-κB) pathway through Met1-linked linear ubiquitination . HOIPIN-1 has been identified as a potent inhibitor of LUBAC-mediated NF-κB activation, making it a valuable tool in studying the regulation of inflammatory and innate immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for HOIPIN-1 have not been extensively documented. given its potential therapeutic applications, it is likely that the compound is produced using standard organic synthesis techniques in a controlled laboratory environment .
Chemical Reactions Analysis
Types of Reactions
HOIPIN-1 primarily undergoes reactions that involve the inhibition of the RING-HECT-hybrid reaction in HOIP by modifying the active cysteine residue (Cys885). This inhibition is facilitated by residues in the C-terminal LDD domain, such as arginine (Arg935) and aspartic acid (Asp936) .
Common Reagents and Conditions
The common reagents used in the synthesis and reactions of this compound include thiol-reactive compounds and alpha, beta-unsaturated carbonyl-containing chemicals. The reactions are typically carried out under controlled laboratory conditions with precise temperature and pH settings .
Major Products Formed
The major product formed from the reactions involving this compound is the inhibited form of the LUBAC complex, which results in the suppression of NF-κB activation and gene expression .
Scientific Research Applications
HOIPIN-1 has several scientific research applications, including:
Chemistry: This compound is used as a tool to study the regulation of ubiquitination and its impact on cellular functions
Biology: The compound is employed in research to understand the role of LUBAC in inflammatory and innate immune responses
Medicine: This compound has potential therapeutic applications in treating conditions such as psoriasis and diffuse large B cell lymphoma by inducing cell death in activated B cell-like lymphoma cells
Industry: While industrial applications are not extensively documented, this compound’s role in regulating ubiquitination pathways may have implications in the development of new therapeutic agents
Mechanism of Action
HOIPIN-1 exerts its effects by inhibiting the linear ubiquitin chain assembly complex (LUBAC). It specifically targets the RING-HECT-hybrid reaction in HOIP by modifying the active cysteine residue (Cys885). The binding of this compound to LUBAC is facilitated by residues in the C-terminal LDD domain, such as arginine (Arg935) and aspartic acid (Asp936) . This inhibition leads to the suppression of NF-κB activation and gene expression, thereby regulating inflammatory and antiviral signaling pathways .
Comparison with Similar Compounds
Similar Compounds
HOIPIN-8: A derivative of HOIPIN-1, HOIPIN-8 is a more potent inhibitor of LUBAC with an IC50 value of 11 nanomolar compared to this compound’s IC50 value of 2.8 micromolar
Other LUBAC Inhibitors: There are other small-molecule inhibitors of LUBAC, but this compound and HOIPIN-8 are among the most studied and characterized
Uniqueness
This compound is unique in its selective inhibition of the linear ubiquitin chain assembly complex (LUBAC) and its ability to suppress NF-κB activation. Its specificity and potency make it a valuable tool in studying the regulation of ubiquitination and its impact on cellular functions .
Properties
Molecular Formula |
C17H13NaO4 |
|---|---|
Molecular Weight |
304.27 g/mol |
IUPAC Name |
sodium;2-[(E)-3-(2-methoxyphenyl)-3-oxoprop-1-enyl]benzoate |
InChI |
InChI=1S/C17H14O4.Na/c1-21-16-9-5-4-8-14(16)15(18)11-10-12-6-2-3-7-13(12)17(19)20;/h2-11H,1H3,(H,19,20);/q;+1/p-1/b11-10+; |
InChI Key |
JCKWBPCGGVUJEV-ASTDGNLGSA-M |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2C(=O)[O-].[Na+] |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


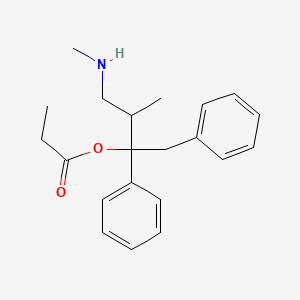
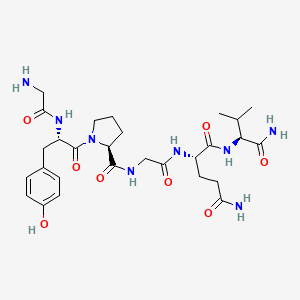
![sodium;(3S,7R,7aR)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-cyclopentyloxyiminoacetyl]amino]-2,2-dimethyl-5-oxo-3,6,7,7a-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B10783178.png)
![2,2-Dimethylpropanoyloxymethyl 7-[[2-[2-(2-azanylpropanoylamino)-1,3-thiazol-4-yl]-2-methoxyimino-ethanoyl]amino]-8-oxidanylidene-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10783182.png)

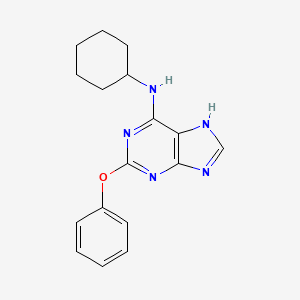

![2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-[2-[[(2S)-2-aminopropanoyl]amino]-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10783210.png)
![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine;dihydrochloride](/img/structure/B10783211.png)
![(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10783221.png)
![2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-[2-(2-aminopropanoylamino)-1,3-thiazol-4-yl]-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10783226.png)
![3-Ethyl-2-oxo-2,3-dihydro-benzoimidazole-1-carboxylic acid (8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amide; hydrochloride](/img/structure/B10783236.png)
![Decyl 6-[3-[[(4-bromophenyl)sulfonylamino]methyl]-2-bicyclo[2.2.1]heptanyl]hex-5-enoate](/img/structure/B10783240.png)
